molecular formula C13H13N3O B5732611 1-(4-Methylphenyl)-3-pyridin-3-ylurea

1-(4-Methylphenyl)-3-pyridin-3-ylurea

Cat. No.: B5732611
M. Wt: 227.26 g/mol
InChI Key: XSLYKIOJGJDUTR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-pyridin-3-ylurea is an organic compound that features a urea linkage between a 4-methylphenyl group and a pyridin-3-yl group

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 4-methylphenyl isocyanate with 3-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include automated processes and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides under basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-3-pyridin-3-ylurea has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

    Medicine: Research has indicated potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In the material science industry, this compound can be used in the development of polymers and other advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage and the aromatic groups allow it to form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-pyridin-3-ylurea can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-2-pyridin-3-ylurea: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-(4-Methylphenyl)-3-pyridin-2-ylurea: Another isomer with potential differences in biological activity and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-4-6-11(7-5-10)15-13(17)16-12-3-2-8-14-9-12/h2-9H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLYKIOJGJDUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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